cantharidic acid
Description
Contextualization within Natural Product Chemistry
Natural products have historically been a rich source of compounds with diverse biological activities, often serving as inspiration for the development of new therapeutic agents and research tools. nih.govbasicmedicalkey.com Cantharidic acid originates from cantharidin (B1668268), a terpenoid anhydride (B1165640) secreted by numerous species of blister beetles, most notably the Spanish fly (Lytta vesicatoria). nih.gov Cantharidin is produced by the male beetle and given to the female during mating; she then uses it to protect her eggs from predators. nih.gov
The conversion of cantharidin to this compound is a straightforward hydrolysis reaction, which can occur within biological systems. caymanchem.comnih.gov This relationship between the anhydride (cantharidin) and the dicarboxylic acid (this compound) is a key aspect of its chemistry and biological activity. Some studies suggest that this compound may be the active form of the inhibitor within a cell. nih.gov The structural simplicity of this compound, combined with its potent biological activity, makes it an interesting subject for synthetic chemists who aim to create analogues with modified properties. nih.govnih.gov
| Feature | Description |
| Natural Source | Hydrolysis product of cantharidin, a compound found in blister beetles. caymanchem.com |
| Chemical Class | Dicarboxylic acid, derived from a monoterpenoid anhydride. nih.gov |
| Significance | A natural product-derived molecule with potent and specific biological activity. nih.gov |
Academic Significance as a Biochemical Probe
The primary academic significance of this compound lies in its function as a selective inhibitor of serine/threonine protein phosphatases, particularly protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A). caymanchem.comebiohippo.com Protein phosphatases are crucial enzymes that, in opposition to protein kinases, regulate a vast array of cellular processes by removing phosphate (B84403) groups from proteins. The ability to selectively inhibit these enzymes allows researchers to probe their specific roles in signal transduction pathways. sigmaaldrich.com
This compound is frequently employed in laboratory settings to study the consequences of inhibiting PP1 and PP2A. caymanchem.com By observing the cellular effects of this inhibition, researchers can elucidate the functions of these phosphatases in processes such as cell cycle regulation, apoptosis, and signal transduction.
Key Research Findings:
Selective Inhibition: this compound demonstrates selectivity for PP1 and PP2A, with little to no inhibitory activity against other protein phosphatases like PP2B or PP2C. caymanchem.com
Potency: It is a potent inhibitor of PP2A, with reported IC₅₀ values in the nanomolar range. sigmaaldrich.comsigmaaldrich.com
Mechanism of Action: this compound and its parent compound, cantharidin, are known to bind to the catalytic subunits of their target phosphatases. pnas.org
The use of this compound as a biochemical probe has contributed significantly to our understanding of the intricate network of protein phosphorylation and dephosphorylation that governs cellular life. Its specificity and potency make it an invaluable tool for chemical biologists seeking to dissect complex biological pathways.
Structure
2D Structure
3D Structure
Properties
CAS No. |
28874-45-5 |
|---|---|
Molecular Formula |
C10H14O5 |
Molecular Weight |
214.21 g/mol |
IUPAC Name |
(2R,3S)-2,3-dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid |
InChI |
InChI=1S/C10H14O5/c1-9(7(11)12)5-3-4-6(15-5)10(9,2)8(13)14/h5-6H,3-4H2,1-2H3,(H,11,12)(H,13,14)/t5?,6?,9-,10+ |
InChI Key |
NMTNUQBORQILRK-OBDNUKKESA-N |
SMILES |
CC1(C2CCC(C1(C)C(=O)O)O2)C(=O)O |
Isomeric SMILES |
C[C@@]1(C2CCC([C@@]1(C)C(=O)O)O2)C(=O)O |
Canonical SMILES |
CC1(C2CCC(C1(C)C(=O)O)O2)C(=O)O |
Pictograms |
Irritant |
Synonyms |
cantharidic acid |
Origin of Product |
United States |
Biochemical Origin and Isolation for Research Applications
Biosynthetic Pathways and Precursor Relationships (e.g., Cantharidin)
Cantharidic acid is the hydrolysis product of cantharidin (B1668268), a potent defensive toxin produced by blister beetles (family Meloidae) nih.govnih.govmdpi.com. Therefore, understanding the biochemical origin of this compound necessitates an examination of the biosynthesis of its direct precursor, cantharidin.
The biosynthesis of cantharidin in blister beetles is a complex process that does not follow a simple head-to-tail linkage of isoprene (B109036) units, which is common for many terpenes. nih.gov Instead, it originates from the mevalonate (B85504) (MVA) pathway, a fundamental metabolic pathway for the production of isoprenoids. nih.govnih.gov A key enzyme in this pathway, 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), has been identified as essential for cantharidin biosynthesis. nih.govnih.gov
The primary precursor for the cantharidin molecule is the sesquiterpenoid farnesol (B120207). nih.govresearchgate.netfaidherbe.org Isotope-labeling studies have shown that the 15-carbon farnesol molecule undergoes cleavage and rearrangement to form the 10-carbon structure of cantharidin. nih.gov Research suggests that farnesol is converted to intermediates such as farnesal (B56415) and farnesoic acid before being transformed into cantharidin. researchgate.net There is also evidence to suggest a relationship between cantharidin biosynthesis and juvenile hormone (JH) metabolism, as both share precursors from the MVA pathway. nih.gov
Table 1: Key Molecules in the Biosynthesis of Cantharidin
| Compound Name | Chemical Formula | Role in Biosynthesis |
| Farnesol | C15H26O | Primary precursor molecule nih.govresearchgate.netfaidherbe.org |
| Mevalonate | C6H12O4 | Intermediate in the MVA pathway |
| 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) | C27H44N7O20P3S | Substrate for HMGR |
| Isopentenyl pyrophosphate (IPP) | C5H12O7P2 | Isoprene unit building block |
| Dimethylallyl pyrophosphate (DMAPP) | C5H12O7P2 | Isoprene unit building block |
Methodologies for Analytical Isolation from Biological Matrices
The isolation of this compound from biological matrices, primarily insects like blister beetles, is a multi-step process that often involves initial extraction of its precursor, cantharidin, followed by hydrolysis. The choice of methodology depends on the research application and the nature of the biological sample.
Initial sample preparation is crucial and may involve drying and grinding the biological material to increase the surface area for extraction. Common extraction techniques for natural products from insect matrices include:
Solvent Extraction: This is a widely used method where the biological material is treated with an organic solvent to dissolve the target compounds. For cantharidin, solvents like methanol, ethanol, or chloroform (B151607) are often employed. mdpi.com
Soxhlet Extraction: A continuous solvent extraction method that allows for the efficient removal of the desired compound from a solid matrix. mdpi.com
Ultrasonic-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt cell walls and enhance the penetration of the solvent into the matrix, improving extraction efficiency.
Following the initial extraction of cantharidin, it can be hydrolyzed to this compound. This conversion is pH-dependent, with alkaline conditions favoring the formation of this compound from cantharidin. nih.govresearchgate.net Conversely, acidic conditions can promote the conversion of this compound back to cantharidin. nih.govresearchgate.net
For the purification and analysis of this compound, various chromatographic techniques are employed:
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating, identifying, and quantifying components in a mixture. HPLC coupled with a suitable detector, such as a mass spectrometer (HPLC-MS), is a highly sensitive and specific method for the analysis of cantharidin and this compound in biological samples. nih.govnih.gov
Gas Chromatography (GC): GC can also be used for the analysis of cantharidin, often after derivatization to increase its volatility. cerealsgrains.org
Table 2: Analytical Techniques for Isolation and Analysis
| Technique | Principle | Application in this compound Research |
| Solvent Extraction | Dissolving target compounds in a suitable solvent. mdpi.com | Initial extraction of cantharidin from insect matrices. |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their differential partitioning between a mobile and stationary phase. nih.gov | Purification and quantitative analysis of this compound and cantharidin. nih.gov |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ions. | Identification and structural elucidation when coupled with HPLC. nih.gov |
Synthetic Strategies and Structural Modifications for Academic Investigation
Total Synthesis Approaches in Research Chemistry
The total synthesis of cantharidin (B1668268) has been a benchmark for new synthetic methodologies for decades. Early attempts were often thwarted by the stereochemical challenges and the strained nature of the 7-oxabicyclo[2.2.1]heptane core.
One of the earliest successful and stereospecific total syntheses was reported by Gilbert Stork in 1951. faidherbe.orgnasonline.orgscripps.eduacs.org This linear synthesis utilized a Diels-Alder reaction as a key step to construct the bicyclic framework. nasonline.org A notable feature of Stork's approach was the elegant control of stereochemistry, which was a significant achievement at the time. nasonline.org
Another prominent approach was developed by William G. Dauben, which also employed a Diels-Alder reaction but utilized high pressure (15 kbar) to overcome the unfavorable equilibrium of the reaction between furan (B31954) and dimethylmaleic anhydride (B1165640). faidherbe.orgacs.orgorganicchemistrydata.orgacs.org This method provided a more efficient route to the cantharidin core. organicchemistrydata.org Later, Grieco and coworkers demonstrated that the use of 5 M lithium perchlorate (B79767) in diethyl ether could dramatically accelerate this Diels-Alder reaction at ambient temperature and pressure, offering a less hazardous alternative to the high-pressure conditions. google.comacs.org
The Schenck synthesis offers a different strategy, commencing with a [4+2] cycloaddition of singlet oxygen. faidherbe.org A key step in this pathway involves the opening of a lactone followed by a rearrangement to form an oxo functional group and subsequent cyclization to form the anhydride ring. faidherbe.org
These varied approaches highlight the different strategies that have been successfully employed to conquer the synthetic challenge of cantharidin, each contributing valuable insights into synthetic methodology.
Derivatization and Analog Development for Structure-Activity Relationship Studies
To mitigate the toxicity of cantharidin and to better understand the structural requirements for its biological activity, numerous derivatives and analogues have been synthesized and evaluated. nih.govnih.govingentaconnect.com These studies are crucial for the development of cantharidin-based compounds with improved therapeutic potential. nih.gov
Norcantharidin (B1212189) , the demethylated analogue of cantharidin, is one of the most extensively studied derivatives. dmu.edu.cn Its synthesis is often achieved via a Diels-Alder reaction between furan and maleic anhydride. dmu.edu.cn Norcantharidin generally exhibits reduced toxicity compared to cantharidin while retaining significant biological activity, making it an important lead compound for further modification. nih.govdmu.edu.cn A variety of norcantharimides have been synthesized by reacting norcantharidin with a range of amines, leading to compounds with broad-spectrum cytotoxic activity. researchgate.netnih.gov For instance, analogues with long alkyl chains (C10, C12, or C14) have demonstrated high levels of cytotoxicity. nih.gov
Cantharidin-Sulfanilamides represent another class of derivatives designed to explore new chemical space and biological activities. nih.gov These compounds are typically synthesized by reacting cantharidin with various primary arylamines of sulfanilamide (B372717) derivatives. nih.gov The resulting cantharidinimides have been evaluated for their cytotoxic effects against various cancer cell lines. nih.gov For example, N-cantharidinimido-sulfamethazine has shown potent inhibitory effects on HL-60 and Hep3B cell lines. nih.gov
| Compound | Substituent on Sulfanilamide | Target Cell Line | Observed Activity |
|---|---|---|---|
| N-cantharidinimido-sulfamethazine (5a) | Two methyl groups on pyrimidyl ring | HL-60, Hep3B | Strong inhibitory effects nih.gov |
| Compound 5g | Thiazolyl group | Hep3B | Slight effects nih.gov |
| Compound 5h | Oxazolyl group | Hep3B | Slight effects nih.gov |
Structure-activity relationship studies have revealed key structural features of the cantharidin scaffold that are critical for its biochemical activity, particularly the inhibition of protein phosphatases. nih.govnih.govingentaconnect.com
The anhydride ring is crucial for activity. nih.govnih.govresearchgate.net Replacement of the anhydride oxygen with a nitrogen atom to form an imide generally leads to a significant decrease or complete loss of activity. nih.govnih.govresearchgate.net However, ring-opened derivatives, which are dicarboxylic acids, can retain or even exhibit enhanced activity, suggesting that the cyclic form may be a prodrug that is hydrolyzed to the active, ring-opened form. nih.govnih.govresearchgate.net
The methyl groups at the C-2 and C-3 positions also play a role in the molecule's interaction with its biological targets. nih.gov The demethylated analogue, norcantharidin, shows a different cytotoxicity profile compared to cantharidin, suggesting that these methyl groups may influence target binding and specificity. nih.gov
| Modification Site | Structural Change | Impact on Activity |
|---|---|---|
| Anhydride Ring | Replacement of oxygen with nitrogen (imide formation) | Complete loss of larvicidal activity nih.govnih.govresearchgate.net |
| Anhydride Ring | Ring-opening to form dicarboxylic acid | Retention or enhancement of activity nih.govnih.govresearchgate.net |
| C-2 and C-3 Positions | Removal of methyl groups (Norcantharidin) | Altered cytotoxicity profile, generally reduced toxicity nih.govdmu.edu.cn |
| Norcantharidin Imide | Addition of long alkyl chains (C10, C12, C14) | Increased cytotoxicity nih.gov |
Molecular Mechanisms of Action at the Subcellular Level
Protein Phosphatase Inhibition: Specificity and Selectivity
Cantharidic acid is a well-established inhibitor of serine/threonine protein phosphatases, particularly Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A). nih.govresearchgate.net Its inhibitory action is not uniform across all phosphatase families, demonstrating a degree of selectivity that is crucial to its molecular effects. The active form of the inhibitor within a cell is believed to be the dicarboxylic acid form, this compound, as derivatives that prevent the opening of the anhydride (B1165640) ring in the parent compound, cantharidin (B1668268), show significantly lower inhibitory activity. nih.gov
This compound acts as a potent inhibitor of Protein Phosphatase 1 (PP1) by engaging with the enzyme's active site. scbt.com This interaction interferes with the normal dephosphorylation processes, leading to altered phosphorylation states of various substrate proteins. scbt.com Studies have determined the half-maximal inhibitory concentration (IC50) of the related compound cantharidin against the catalytic subunit of PP1 to be approximately 1.7 µM. nih.gov The inhibition of PP1, a key regulator of numerous cellular processes including cell cycle progression and signal transduction, is a significant component of this compound's mechanism of action. researchgate.net
The primary molecular target of this compound is widely recognized as Protein Phosphatase 2A (PP2A). nih.govnih.gov It is a potent and selective inhibitor of this enzyme. nih.govnih.gov Research has consistently shown that PP2A is significantly more sensitive to inhibition by cantharidin and its analogs than PP1. nih.govnih.gov The catalytic subunit of PP2A has been found to be 5- to 12-fold more sensitive to these compounds than the catalytic subunit of PP1. nih.gov The IC50 value for cantharidin against the purified catalytic subunit of PP2A has been reported as 0.16 µM, roughly tenfold lower than that for PP1. nih.gov Another study identified the IC50 value for this compound's inhibition of PP2A's phosphorylase phosphatase activity to be 50 nM. pnas.org This high-affinity binding and potent inhibition of PP2A disrupts its function as a tumor suppressor and a critical regulator of cell growth, proliferation, and apoptosis. nih.govfrontiersin.org
The inhibitory activity of this compound and its parent compound, cantharidin, is largely specific to the PPP family of phosphatases, with limited to no effect on others. Studies have demonstrated that cantharidin does not inhibit Protein Phosphatase 2B (PP2B, also known as calcineurin) or Protein Phosphatase 2C (PP2C) at concentrations where PP1 and PP2A are strongly inhibited. nih.govnih.gov However, some synthetic, optically active analogues of norcantharidin (B1212189) have shown selective inhibition of PP2B. researchgate.net
Modulation of Intracellular Signaling Cascades
Glycogen (B147801) Metabolism Regulation (e.g., Glycogen Phosphorylase, Glycogen Synthase)
This compound exerts significant influence over glycogen metabolism primarily through its potent inhibition of protein phosphatase 2A (PP2A). PP2A is a critical serine/threonine phosphatase involved in a multitude of cellular processes, including the regulation of key enzymes in glycogen synthesis and breakdown. The balance between glycogenolysis (breakdown) and glycogenesis (synthesis) is tightly controlled by the phosphorylation status of two rate-limiting enzymes: glycogen phosphorylase and glycogen synthase.
Glycogen Phosphorylase: This enzyme catalyzes the phosphorolytic cleavage of α-1,4 glycosidic bonds in glycogen to release glucose-1-phosphate. Its activity is stimulated by phosphorylation. PP2A acts to dephosphorylate and thereby inactivate glycogen phosphorylase. By inhibiting PP2A, this compound prevents this dephosphorylation, leading to a sustained state of active, phosphorylated glycogen phosphorylase. This, in turn, promotes the breakdown of glycogen.
Glycogen Synthase: Conversely, glycogen synthase, the enzyme responsible for elongating glycogen chains, is active in its dephosphorylated state. PP2A is responsible for dephosphorylating and activating glycogen synthase. This compound's inhibition of PP2A prevents the removal of phosphate (B84403) groups from glycogen synthase, locking it in an inactive, phosphorylated state. This inhibitory action effectively halts glycogen synthesis.
Therefore, the net effect of this compound's interaction with PP2A is a reciprocal regulation of glycogen metabolism: it simultaneously promotes glycogenolysis while inhibiting glycogenesis. This dual action leads to a depletion of cellular glycogen stores.
Induction of Programmed Cell Death Pathways
This compound and its derivatives are known to induce programmed cell death, or apoptosis, in various cell types through a multi-faceted approach that involves the activation of caspase cascades, modulation of cell cycle proteins, and induction of cellular stress.
Apoptosis induced by this compound proceeds through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, both of which converge on the activation of a family of cysteine proteases known as caspases.
Intrinsic Pathway: This pathway is initiated by cellular stress, leading to changes in the mitochondrial outer membrane permeability. This compound has been shown to decrease the mitochondrial membrane potential, a key event in the initiation of intrinsic apoptosis. nih.gov This disruption leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, including cytochrome c. In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), forming the apoptosome, which then activates the initiator caspase, caspase-9. nih.gov The activation of the intrinsic pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. This compound has been observed to upregulate pro-apoptotic members like Bax and downregulate anti-apoptotic members such as Bcl-2 and Bcl-xL, thereby tilting the balance towards mitochondrial permeabilization and cell death. nih.gov
Extrinsic Pathway: The extrinsic pathway is triggered by the binding of extracellular death ligands to transmembrane death receptors. The activation of caspase-8 is a hallmark of this pathway. researchgate.netnih.govnih.gov Studies have demonstrated that treatment with cantharidin increases the levels of activated caspase-8, indicating an engagement of the extrinsic apoptotic mechanism. nih.govnih.gov Activated caspase-8 can then directly cleave and activate the executioner caspases or cleave the Bcl-2 family protein Bid into its truncated form (tBid), which then amplifies the apoptotic signal through the intrinsic pathway. nih.govnih.gov
Both pathways culminate in the activation of executioner caspases, such as caspase-3 and caspase-7. nih.govspandidos-publications.com These caspases are responsible for cleaving a broad range of cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis. nih.govspandidos-publications.com
| Pathway | Protein | Function | Effect of this compound | Reference |
|---|---|---|---|---|
| Intrinsic | Bcl-2, Bcl-xL | Anti-apoptotic; prevents mitochondrial permeabilization | Downregulation | nih.gov |
| Bax | Pro-apoptotic; promotes mitochondrial permeabilization | Upregulation | nih.gov | |
| Cytochrome c | Released from mitochondria; activates apoptosome | Release into cytoplasm | nih.gov | |
| Caspase-9 | Initiator caspase of the intrinsic pathway | Activation | nih.gov | |
| Extrinsic | Caspase-8 | Initiator caspase of the extrinsic pathway | Activation | nih.govnih.gov |
| Bid | Links extrinsic to intrinsic pathway | Cleavage to tBid | nih.gov | |
| Execution | Caspase-3, Caspase-7 | Executioner caspases; cleave cellular substrates | Activation | nih.govspandidos-publications.com |
| PARP | DNA repair enzyme; cleaved during apoptosis | Cleavage | nih.gov |
A significant mechanism through which this compound exerts its effects is the disruption of the cell cycle, predominantly causing an arrest in the G2/M phase. spandidos-publications.comspandidos-publications.comnih.gov This arrest prevents cells from entering mitosis and ultimately triggers apoptosis. This effect is achieved by modulating the expression and activity of key cell cycle regulatory proteins.
The progression through the G2/M transition is primarily governed by the activity of the cyclin-dependent kinase 1 (CDK1)/Cyclin B complex. This compound treatment has been shown to decrease the protein levels of both CDK1 and its regulatory partner, Cyclin B. nih.gov Additionally, it can reduce the expression of Cyclin A, which is also involved in the G2 phase. nih.gov
Furthermore, this compound upregulates the expression of p21, a potent cyclin-dependent kinase inhibitor (CKI). nih.govnih.gov p21 can inhibit the activity of CDK1, thereby reinforcing the G2/M arrest. nih.gov The modulation of these proteins—decreasing the levels of pro-mitotic factors (CDK1, Cyclin A, Cyclin B) while increasing an inhibitory factor (p21)—effectively creates a roadblock at the G2/M checkpoint, halting cell proliferation and shunting the cells towards an apoptotic fate. nih.govnih.gov
| Protein | Role in Cell Cycle | Effect of this compound | Reference |
|---|---|---|---|
| CDK1 (Cdc2) | Key kinase for G2/M transition | Downregulation | nih.govnih.gov |
| Cyclin B | Regulatory subunit of CDK1 | Downregulation | nih.gov |
| Cyclin A | Involved in S and G2 phases | Downregulation | nih.gov |
| p21 (WAF1/CIP1) | Cyclin-dependent kinase inhibitor | Upregulation | nih.govnih.gov |
This compound induces significant cellular stress, particularly within the endoplasmic reticulum (ER) and through the generation of reactive oxygen species (ROS), which contributes to the initiation of apoptosis.
Endoplasmic Reticulum (ER) Stress: The ER is crucial for protein folding and calcium homeostasis. The accumulation of unfolded or misfolded proteins in the ER lumen triggers a response known as the unfolded protein response (UPR). This compound and its analogs have been shown to potently induce ER stress. nih.gov This is evidenced by the increased expression of key ER stress markers such as the 78-kDa glucose-regulated protein (GRP78), inositol-requiring enzyme 1β (IRE1β), and activating transcription factor 6α (ATF6α). nih.govnih.gov Prolonged or overwhelming ER stress can switch the UPR from a pro-survival to a pro-apoptotic response, often involving the activation of caspase-12 and the transcription factor CHOP. nih.gov
Oxidative Stress: this compound treatment leads to an increase in intracellular ROS and a rise in cytosolic Ca2+ concentrations. nih.govresearchgate.net ROS are highly reactive molecules that can damage cellular components like DNA, lipids, and proteins. frontiersin.org The increase in Ca2+, potentially released from stressed ER stores, can further exacerbate mitochondrial dysfunction, leading to more ROS production and amplifying the apoptotic signal. researchgate.netfrontiersin.org
Autophagy Interactions: Autophagy is a cellular process for degrading and recycling damaged organelles and proteins. The relationship between this compound-induced stress and autophagy is complex. Evidence suggests that this compound can activate autophagy, as indicated by increased expression of autophagy-related proteins like LC3 and Beclin-1. nih.govnih.gov ER stress is a known trigger for autophagy. frontiersin.org While autophagy can initially be a pro-survival mechanism to cope with stress, excessive or sustained autophagy can also lead to autophagic cell death, a distinct form of programmed cell death, or can contribute to the execution of apoptosis. nih.gov
Interactions with Other Biochemical Targets and Systems
Beyond its well-established role as a protein phosphatase inhibitor, this compound and its derivatives have been investigated for their effects on other enzymatic systems.
Xanthine (B1682287) Oxidase: Xanthine oxidase is an enzyme that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid, a key step in purine (B94841) metabolism. mdpi.com Unlike many other natural compounds that inhibit this enzyme, studies on cantharidin analogues have shown that they possess very weak inhibitory effects on xanthine oxidase. nih.govtmu.edu.tw Interestingly, some derivatives, including norcantharidin and disodium (B8443419) cantharidate, were found to have a slight stimulatory effect on xanthine oxidase activity at certain concentrations. nih.gov This indicates that xanthine oxidase is not a primary inhibitory target of this compound.
Information regarding the direct and significant interaction of this compound with N-Acyltransferase and cAMP Phosphodiesterase is not prominently featured in current research literature.
Metal Ion Interactions and Regulatory Roles (e.g., Mn++)
Manganese (Mn++) is an essential trace element that plays a crucial role as a cofactor for numerous enzymes and is involved in a variety of cellular processes, including the regulation of lipid metabolism. nih.govunl.edu Recent studies have identified manganese ions as messenger molecules that can modulate the cellular machinery responsible for lipid transport. nih.gov
At the subcellular level, manganese has been shown to influence the phase separation of the COPII complex, a key component in the transport of lipoproteins from the endoplasmic reticulum. nih.gov By targeting this complex, manganese can precisely control the secretion of lipids. nih.gov Furthermore, dietary supplementation with manganese has been demonstrated to decrease the deposition of lipids in the liver by regulating the expression of genes and the activity of enzymes involved in lipid metabolism. nih.govoup.com For instance, manganese can reduce the expression of sterol-regulatory element-binding protein 1 (SREBP1), a critical transcription factor that governs the synthesis of fatty acids. oup.com
Studies in animal models have shown that dietary manganese can influence serum and liver lipid concentrations. In rats, increased dietary manganese was associated with a decrease in total liver lipids. unl.edu In broilers, manganese supplementation led to a reduction in plasma triglyceride, total cholesterol, and low-density lipoprotein (LDL-C) levels, as well as liver triglyceride content. oup.com
Table 1: Effects of Dietary Manganese Supplementation on Lipid Parameters in Broilers
| Parameter | Effect of Manganese Supplementation | Percentage Change |
| Plasma Triglyceride (TG) | Reduced | 11.3% |
| Plasma Total Cholesterol (TC) | Reduced | 5.5% |
| Plasma Low-Density Lipoprotein (LDL-C) | Reduced | 11.7% |
| Liver Triglyceride Content | Reduced | Not specified |
| Adipose Triglyceride Lipase (ATGL) Activity | Increased | 5.3% to 24.0% |
| Fatty Acid Synthase (FAS) Activity | Reduced | 5.5% to 22.8% |
| Malic Enzyme (ME) Activity | Reduced | 5.5% to 22.8% |
Data sourced from a study on the effects of dietary manganese supplementation in broilers. oup.com
Modulation of Lipid Homeostasis
This compound, a derivative of cantharidin, is well-documented as a potent inhibitor of protein phosphatases, particularly protein phosphatase 2A (PP2A). nih.gov This inhibitory action is a key aspect of its molecular mechanism and has significant implications for cellular signaling pathways, including those that regulate lipid homeostasis.
Research has shown that cantharidin can directly influence lipid metabolism. In a study on Tetrahymena pyriformis, cantharidin was found to increase the incorporation of palmitic acid into phospholipids, specifically phosphatidylethanolamine (B1630911) and phosphatidic acid. nih.gov This suggests a direct role in the synthesis and turnover of these crucial membrane components. Furthermore, the treatment influenced the phosphatidylinositol system, a critical pathway in cellular signaling. nih.gov
The link between this compound's inhibition of PP2A and the modulation of lipid homeostasis is supported by the known role of PP2A in metabolic regulation. PP2A is a key component of signaling pathways that control fatty acid synthesis and other aspects of lipid and carbohydrate metabolism. nih.gov By inhibiting PP2A, this compound can alter the phosphorylation state of regulatory proteins within these pathways, leading to changes in lipid metabolism. nih.gov
While direct evidence of this compound's interaction with manganese in the context of lipid modulation is not yet established, it is plausible that their effects could be interconnected. Manganese is known to influence signaling pathways, and this compound's potent effect on a central signaling node like PP2A could create a scenario where the two compounds have convergent or interactive effects on the intricate network that governs lipid homeostasis.
Advanced Methodological Approaches in Cantharidic Acid Research
Spectroscopic and Chromatographic Techniques for Mechanistic Elucidation
To understand the mechanism of action of cantharidic acid, it is essential to identify and quantify the molecule, its metabolites, and its interaction products within biological systems. Spectroscopic and chromatographic techniques are indispensable for this purpose, providing insights into the chemical transformations and pathways influenced by the compound. fiveable.meencyclopedia.pub
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating this compound from complex biological matrices. mdpi.com When coupled with detectors like UV-Visible spectroscopy (UV-Vis), it allows for quantification based on the molecule's light absorption properties. mdpi.com For more definitive identification and structural elucidation, HPLC is often coupled with Mass Spectrometry (MS). encyclopedia.pub This hyphenated technique, LC-MS, can determine the precise mass of this compound and its metabolites, aiding in the identification of metabolic pathways. fiveable.me
Gas Chromatography (GC), particularly when coupled with MS (GC-MS), is highly effective for analyzing volatile derivatives of this compound. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed atomic-level structural information, which is crucial for unequivocally identifying reaction products or understanding how this compound interacts with other molecules. nih.gov
| Technique | Principle | Application in this compound Research |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a mobile and stationary phase. | Isolating and purifying this compound and its metabolites from biological samples. mdpi.com |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Identifying and structurally characterizing this compound and its metabolic byproducts. encyclopedia.pub |
| Nuclear Magnetic Resonance (NMR) | Analyzes the magnetic properties of atomic nuclei. | Providing detailed 3D structural information of this compound-protein complexes and reaction products. nih.gov |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Analyzing volatile derivatives for identification and quantification. mdpi.com |
Ligand Binding Assays for Receptor/Enzyme Interaction Quantification
Quantifying the interaction between this compound and its biological targets, such as protein phosphatases, is fundamental to understanding its potency and specificity. Ligand binding assays are a group of procedures used to measure the binding affinity and kinetics of such interactions. researchgate.net These assays are critical in drug discovery and for characterizing the biochemical basis of a compound's activity. researchgate.net
A key parameter derived from these assays is the dissociation constant (K_d), which represents the concentration of a ligand at which half of the target receptors are occupied at equilibrium, indicating the ligand's binding affinity. youtube.com Another important value is the IC_50, which measures the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Radioligand binding assays have traditionally been used, but non-radioactive methods are now common. The scintillation proximity assay (SPA) is a powerful method that can be used to study ligand-protein interactions without the need to separate bound and free ligands. frontiersin.org In this assay, a purified target protein is bound to scintillation beads, and a radiolabeled ligand is added. Binding of the radiolabeled ligand to the protein brings it into close enough proximity to the beads to produce a light signal. frontiersin.org Enzyme-Linked Immunosorbent Assay (ELISA)-based methods can also be adapted to study protein-ligand interactions and screen for inhibitors. youtube.com
| Parameter | Definition | Significance in this compound Research |
|---|---|---|
| Dissociation Constant (K_d) | The equilibrium constant that measures the propensity of a larger complex to separate (dissociate) into smaller components. | Quantifies the binding affinity of this compound to its target phosphatases; a lower K_d indicates higher affinity. |
| Inhibitory Concentration (IC_50) | A measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. | Determines the functional potency of this compound as a phosphatase inhibitor. |
| Binding Kinetics (k_on, k_off) | The rates of association (k_on) and dissociation (k_off) of a ligand and its receptor. | Provides a dynamic view of the interaction, indicating how quickly the inhibitory effect is established and reversed. |
Cellular and Molecular Assays for Functional Characterization
To characterize the functional consequences of this compound's enzymatic inhibition within a cellular context, a variety of assays are employed. These methods probe the downstream effects on cell fate, including apoptosis, cell cycle progression, and DNA integrity.
Apoptosis and Cell Cycle Analysis (e.g., Flow Cytometry, Western Blotting)
Apoptosis, or programmed cell death, is a common outcome of treatment with protein phosphatase inhibitors. Flow cytometry is a powerful technique for quantifying apoptotic cells. bio-rad-antibodies.com A common method involves dual staining with Annexin V and propidium (B1200493) iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptosis or necrosis. nih.gov This allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations. nih.gov
Western blotting is used to detect changes in the expression and activation state of key proteins involved in apoptosis. bio-rad-antibodies.com This includes monitoring the cleavage (activation) of caspases, such as caspase-3, and their substrate, poly (ADP-ribose) polymerase (PARP). bio-rad-antibodies.comresearchgate.net The expression levels of Bcl-2 family proteins, which regulate mitochondrial-mediated apoptosis, are also frequently analyzed. researchgate.net
| Apoptotic Marker | Method of Detection | Indication |
|---|---|---|
| Phosphatidylserine (PS) Exposure | Flow Cytometry (Annexin V staining) | Early apoptosis. illinois.edu |
| Caspase-3 Cleavage | Western Blotting | Activation of executioner caspases, a central point in the apoptotic cascade. bio-rad-antibodies.com |
| PARP Cleavage | Western Blotting | Caspase-3 activity and commitment to apoptosis. bio-rad-antibodies.com |
| Bcl-2/Bax Ratio | Western Blotting | Balance between pro- and anti-apoptotic signals at the mitochondrial level. researchgate.net |
DNA Fragmentation Kinetics Studies
A hallmark of late-stage apoptosis is the cleavage of genomic DNA into internucleosomal fragments. nih.gov Studying the kinetics of this process provides insight into the timing and potency of a drug's apoptotic induction. A rapid and sensitive column separation technique has been developed to study drug-induced DNA fragmentation. nih.gov This method allows for the analysis of the concentration dependencies and kinetics of DNA fragmentation in cells treated with compounds like this compound. nih.gov Other methods to detect DNA fragmentation include the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay and the Comet assay, which can visualize DNA breaks at the single-cell level. nih.gov
Chemogenomic and Systems Biology Approaches (e.g., Interactome, Lipidome Analysis)
To gain a global perspective of the cellular response to this compound, systems biology approaches are employed. nih.gov These methodologies integrate multi-omics datasets—such as genomics, transcriptomics, proteomics, and metabolomics—to build a comprehensive model of the drug's effects. griffith.edu.au
Chemogenomics can be used to identify potential off-targets and understand mechanisms of resistance. Proteomic approaches, such as affinity purification coupled with mass spectrometry, can map the protein-protein interaction network (interactome) that is perturbed by this compound. This can reveal novel binding partners and affected cellular pathways. nih.gov Lipidome analysis, a subset of metabolomics, can uncover how this compound alters cellular lipid profiles, which can have significant implications for membrane integrity, signaling, and energy metabolism. diva-portal.org Integrating these large-scale datasets provides a holistic view of the drug's mechanism of action beyond its primary target. drugtargetreview.com
Structural Biology Methodologies (e.g., X-ray Crystallography of Protein-Inhibitor Complexes)
The most definitive understanding of how this compound inhibits its target proteins comes from structural biology. X-ray crystallography is a premier technique for determining the three-dimensional atomic structure of molecules, including protein-inhibitor complexes. nih.govlibretexts.org
The process involves obtaining high-quality crystals of the target protein (e.g., PP2A) bound to this compound. libretexts.org These crystals are then exposed to a focused beam of X-rays, which produces a unique diffraction pattern as the X-rays scatter off the electrons in the crystal. researchgate.net By analyzing this diffraction pattern, researchers can calculate an electron density map and build a detailed atomic model of the protein-inhibitor complex. nih.gov This structural information is invaluable for understanding the precise molecular interactions responsible for inhibition and for guiding the rational design of new, more potent, or more specific inhibitors. nih.gov
Enzyme Activity Assays (e.g., IC50 determination)
Enzyme activity assays are fundamental in biochemical and pharmacological research to quantify the effect of a compound on a specific enzyme. A key metric derived from these assays is the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. edx.orgmdpi.comnih.gov This value is a crucial measure of an inhibitor's potency. nih.gov In the study of this compound and its related compounds, enzyme activity assays have been pivotal in elucidating their mechanism of action, primarily as inhibitors of serine/threonine protein phosphatases. unifi.it
Research has established that cantharidin (B1668268), a structural analog of this compound, and its derivatives are potent inhibitors of Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A), enzymes that play vital roles in cellular processes like signal transfer, mitosis, and apoptosis. researchgate.net It is suggested that this compound, the hydrolyzed form of cantharidin, may be the active inhibitor within cells, as derivatives that cannot undergo the ring-opening to form the acid show significantly lower inhibitory activity. nih.gov
The inhibitory potency of this compound and its related compounds has been quantified against a panel of protein phosphatases. This compound itself is a potent inhibitor of PP2A, with a reported IC50 value of 50 nM. sigmaaldrich.com Studies on cantharidin have demonstrated its selectivity, showing significantly higher potency against PP2A compared to other phosphatases. nih.govnih.gov For instance, the IC50 values for cantharidin against PP2A are consistently in the nanomolar to low micromolar range, while inhibition of PP1 is generally less potent. researchgate.netnih.gov The compound shows even weaker to negligible activity against other phosphatases like PP2B. nih.gov
Detailed findings from various studies have quantified these inhibitory activities. Cantharidin was found to inhibit the phosphorylase a phosphatase activity in mouse liver, muscle, and skin cytosol with IC50 values ranging from 110-250 nM. nih.gov In the same study, about half of the phosphorylase a phosphatase activity in brain cytosol was sensitive to cantharidin, with an IC50 of approximately 80 nM. nih.gov Comparative studies highlight the selectivity profile of cantharidin, with IC50 values of 194 nM for PP2A and 1,100 nM for PP1. nih.gov Further research has confirmed this selectivity, reporting IC50 values of 0.2 µM for PP2A and 1.8 µM for PP1. researchgate.net
The investigation into cantharidin analogues has also provided insights. Open-ring derivatives of cantharidin maintained the high selectivity for PP2A, with IC50 values ranging from 0.2 to 0.5 µM against PP2A and 2.0 to 4.8 µM against PP1. researchgate.net In contrast, closed-ring analogues were considerably less potent inhibitors of both enzymes, supporting the hypothesis that the open-ring diacid form is necessary for inhibition. researchgate.netnih.gov
Detailed Research Findings
The following tables summarize the IC50 values for this compound and related compounds against various protein phosphatases as determined by enzyme activity assays.
Table 1: IC50 Values for this compound and Cantharidin Against Protein Phosphatases
| Compound | Target Enzyme | IC50 Value | Source |
|---|---|---|---|
| This compound | Protein Phosphatase 2A (PP2A) | 50 nM | sigmaaldrich.com |
| Cantharidin | Protein Phosphatase 2A (PP2A) | 194 nM | nih.gov |
| Cantharidin | Protein Phosphatase 2A (PP2A) | 0.2 µM | researchgate.net |
| Cantharidin | Protein Phosphatase 1 (PP1) | 1,100 nM (1.1 µM) | nih.gov |
| Cantharidin | Protein Phosphatase 1 (PP1) | 1.8 µM | researchgate.net |
| Cantharidin | Protein Phosphatase 4 (PP4) | 50 nM | nih.gov |
| Cantharidin | Protein Phosphatase 5 (PP5) | 600 nM | nih.gov |
| Cantharidin | Protein Phosphatase 2B (PP2B) | >10,000 nM (>10 µM) | nih.gov |
| Cantharidin | Phosphorylase a phosphatase (Liver, Muscle, Skin) | 110-250 nM | nih.gov |
| Cantharidin | Phosphorylase a phosphatase (Brain) | ~80 nM | nih.gov |
Table 2: IC50 Values for Cantharidin Analogues
| Analogue Series | Target Enzyme | IC50 Value Range | Source |
|---|---|---|---|
| Open-ring series | Protein Phosphatase 2A (PP2A) | 0.2 - 0.5 µM | researchgate.net |
| Open-ring series | Protein Phosphatase 1 (PP1) | 2.0 - 4.8 µM | researchgate.net |
| Closed-ring series | Protein Phosphatase 2A (PP2A) | 5 - >1000 µM | researchgate.net |
| Closed-ring series | Protein Phosphatase 1 (PP1) | 12.5 - >1000 µM | researchgate.net |
Future Directions and Emerging Research Avenues in Cantharidic Acid Biology
Exploration of Undiscovered Molecular Targets
While protein phosphatase 2A (PP2A) and protein phosphatase 1 (PP1) are well-established primary targets of cantharidin (B1668268), the anhydride (B1165640) form of cantharidic acid, evidence suggests the existence of other molecular targets. nih.govnih.gov The diverse physiological effects of cantharidin and its analogs, some of which exhibit potent biological activity without significant PP1/PP2A inhibition, point towards a more complex mechanism of action involving multiple cellular players. nih.gov
Future research will likely focus on identifying and validating these novel targets. Several promising areas of investigation have emerged:
Protein Phosphatase 5 (PP5): Cantharidin has been shown to inhibit PP5, a serine/threonine phosphatase involved in various cellular processes, including cell survival and proliferation. nih.gov Further investigation into the interaction between this compound and PP5 could reveal new signaling pathways affected by this compound.
Glutathione S-transferases (GSTs): Inhibition of GSTs, a family of enzymes involved in detoxification and cellular defense, has been reported as a potential mechanism of cantharidin's action. nih.gov Exploring this interaction in more detail could provide insights into the compound's role in modulating cellular stress responses.
Metastasis-Inducing Genes: Recent studies have demonstrated that cantharidin and its analog norcantharidin (B1212189) can act as transcriptional inhibitors of genes associated with cancer metastasis, such as S100A4 and MACC1. fu-berlin.de This opens up a new avenue of research into the epigenetic and transcriptional regulatory effects of this compound.
Heat Shock Proteins (Hsps): Given that heat shock proteins are crucial for tumor cell survival and resistance, and cantharidin has shown potent anticancer activities, investigating the potential interaction between this compound and Hsps could uncover novel therapeutic targets. nih.gov
The identification of these and other currently unknown molecular targets will be crucial for a complete understanding of this compound's biological activity and for the rational design of more selective and effective derivatives.
Integration with Multi-Omics Data for Comprehensive Biological Profiling
To gain a holistic understanding of the cellular response to this compound, future research will increasingly rely on the integration of multi-omics data. This approach, which combines data from genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive picture of the biological perturbations induced by a compound.
Transcriptomics: Analyzing changes in gene expression (the transcriptome) following this compound treatment can reveal the signaling pathways and cellular processes that are most affected. nih.govmdpi.com This can help to identify key regulatory genes and networks that mediate the compound's effects.
Proteomics: Proteomic profiling allows for the large-scale identification and quantification of proteins in a cell or tissue. nih.govnih.govmdpi.com By examining the proteome after this compound exposure, researchers can identify changes in protein expression, post-translational modifications, and protein-protein interactions, providing direct insights into the functional consequences of the compound's activity.
Metabolomics: Metabolomics is the study of the complete set of small-molecule metabolites within a biological system. nih.govmdpi.commetabolomicsworkbench.org A study on cantharidin-induced hepatotoxicity utilized metabolomic analysis to reveal significant alterations in bile acid metabolism. nih.gov A comprehensive metabolomic analysis of this compound's effects could identify key metabolic pathways that are disrupted, providing valuable information about its mechanism of action and potential off-target effects.
By integrating these different "omics" datasets, researchers can construct detailed models of how this compound impacts cellular function. mdpi.com This systems-level approach will be invaluable for identifying biomarkers of response, predicting potential toxicities, and uncovering novel therapeutic applications.
| Omics Approach | Potential Insights into this compound Biology |
| Transcriptomics | Identification of regulated genes and signaling pathways. |
| Proteomics | Analysis of changes in protein expression and post-translational modifications. |
| Metabolomics | Characterization of alterations in metabolic pathways and endogenous metabolites. |
Development of Novel Research Probes and Tools
The development of novel chemical probes and research tools based on the this compound scaffold is another critical area for future research. These tools are essential for identifying and characterizing the molecular targets of this compound and for dissecting its complex biological activities.
Synthesis of Analogs: The synthesis of a diverse library of this compound analogs with systematic modifications to its chemical structure is crucial. nih.govmdpi.com By correlating changes in chemical structure with biological activity, researchers can delineate the specific pharmacophoric features required for interaction with different molecular targets. This structure-activity relationship (SAR) information is vital for the design of more potent and selective compounds.
Affinity-Based Probes: The development of this compound-based probes for techniques like affinity chromatography and activity-based protein profiling (ABPP) will be instrumental in identifying its direct binding partners in a cellular context. frontiersin.orgdrughunter.com These probes typically incorporate a reactive group for covalent labeling of targets or a tag for subsequent purification and identification.
Fluorescent Probes: The creation of fluorescently labeled this compound derivatives would enable the visualization of its subcellular localization and dynamics in living cells. This could provide valuable information about where the compound accumulates and interacts with its targets.
The development and application of these novel research probes and tools will undoubtedly accelerate the pace of discovery in this compound biology, leading to a more refined understanding of its mechanism of action and facilitating the development of the next generation of cantharidin-based therapeutics. mdpi.com
Q & A
Q. What experimental assays are commonly used to assess the inhibitory effects of cantharidic acid on protein phosphatases (e.g., PP2A/PP1)?
Methodological Answer:
- Enzyme activity assays : Measure IC50 values using purified PP2A/PP1 enzymes and synthetic substrates like p-nitrophenyl phosphate (pNPP). Activity is quantified spectrophotometrically at 405 nm .
- Cell-based assays : Co-treat cells with this compound and phospho-specific antibodies (e.g., for CREB phosphorylation) to validate phosphatase inhibition via Western blotting .
Q. How should researchers design dose-response experiments for this compound in cytotoxicity studies?
Methodological Answer:
Q. What are the standard methods to verify apoptosis induction by this compound in cancer cell lines?
Methodological Answer:
- Caspase activation : Quantify caspase-3/7 activity using fluorogenic substrates (e.g., Ac-DEVD-AMC) .
- Mitochondrial markers : Detect cytochrome c release via subcellular fractionation and immunoblotting .
- Flow cytometry : Assess phosphatidylserine externalization with Annexin V staining .
Advanced Research Questions
Q. How can contradictory findings on this compound’s pro-apoptotic vs. resistance mechanisms be resolved?
Methodological Answer:
- Context-dependent analysis : Compare cell lines with varying phosphatase expression (e.g., HIT vs. HIT100R cells ).
- Time-course experiments : Track apoptotic markers (e.g., caspase-3 activation) at intervals (0–48 hrs) to distinguish transient vs. sustained effects .
- Combination studies : Test this compound with kinase inhibitors (e.g., p38 MAPK) to identify crosstalk in signaling pathways .
Q. What strategies are recommended for isolating this compound’s specific effects from off-target phosphatase inhibition?
Methodological Answer:
- Isoform-specific inhibitors : Use PP2A-selective inhibitors (e.g., fostriecin) alongside this compound to dissect contributions of PP1 vs. PP2A .
- CRISPR/Cas9 knockout models : Generate PP2A-deficient cell lines to validate target specificity .
- Phosphoproteomics : Perform mass spectrometry to map global phosphorylation changes and identify non-canonical targets .
Q. How should researchers address variability in hepatotoxicity models for this compound?
Methodological Answer:
- Species-specific models : Compare hepatocyte responses in primary human vs. rat cells due to metabolic differences .
- Biomarker panels : Measure ALT/AST levels, glutathione depletion, and ROS production to quantify toxicity .
- Transcriptomic profiling : Use RNA-seq to identify pathways (e.g., oxidative stress, apoptosis) dysregulated in liver cells .
Methodological Guidelines
- Data reproducibility : Report phosphatase activity as % inhibition relative to controls, with triplicate technical replicates .
- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons; specify p-value thresholds (e.g., p < 0.05) .
- Ethical compliance : Adhere to institutional guidelines for cytotoxicity studies, including proper disposal of hazardous compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
